
(5-Aminopyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Aminopyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H7BN2O2 . Boronic acids are commonly studied boron compounds in organic chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids and their derivatives have been synthesized using various processes . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The molecular weight of “this compound” is 137.93 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 138.0600576 g/mol . The topological polar surface area is 79.4 Ų .Chemical Reactions Analysis
Boronic acids, such as “this compound”, have been used in various chemical reactions . They have been used in the preparation of positron emission tomography (PET) radioligand .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a rotatable bond count of 1 . Its complexity, as computed by Cactvs 3.4.8.18, is 112 .科学的研究の応用
Synthesis and Chemical Reactivity
(5-Aminopyridin-3-yl)boronic acid has been utilized as a key intermediate in various synthesis processes. It has shown significant potential in the Suzuki-Miyaura cross-coupling reactions, a pivotal methodology in constructing carbon-carbon bonds, thus enabling the synthesis of diverse aromatic compounds. This utility is exemplified in the synthesis of novel halopyridinylboronic acids and esters, highlighting its role in facilitating regioselective synthesis and expanding the libraries of pyridine derivatives (Bouillon et al., 2003).
Molecular Building Blocks
Research has demonstrated the application of this compound in the multicomponent assembly of boron-based nanostructures. This includes the synthesis of boron-based macrocycles and dendrimers, with applications ranging from materials science to medicinal chemistry, showcasing the compound's utility in constructing complex molecular architectures (Christinat, Scopelliti, & Severin, 2007).
Analytical and Sensory Applications
The compound's boronic acid moiety has been leveraged in analytical chemistry for the development of highly sensitive and selective sensors. For instance, fluorinated boronic acid-appended bipyridinium salts derived from this compound analogues have been synthesized for the detection and differentiation of diol-containing analytes via (19)F NMR spectroscopy. This application is crucial for the biomedical field, where accurate and selective sensing of biomolecules is essential (Axthelm et al., 2015).
Biomedical Research
In the domain of pharmaceutical sciences, this compound derivatives have been investigated for their potential in drug discovery and development. The boronic acid moiety's unique reactivity and ability to form reversible covalent bonds with diols have been exploited in the design of inhibitors targeting various diseases. This aspect underlines the compound's significance in developing new therapeutic agents (Kabalka et al., 2002).
作用機序
Target of Action
The primary target of (5-Aminopyridin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The compound exhibits low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .
Safety and Hazards
特性
IUPAC Name |
(5-aminopyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZHYRRFTYDWTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680676 |
Source


|
| Record name | (5-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1169748-84-8 |
Source


|
| Record name | B-(5-Amino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169748-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


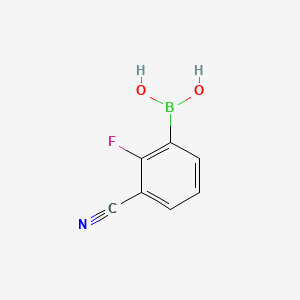
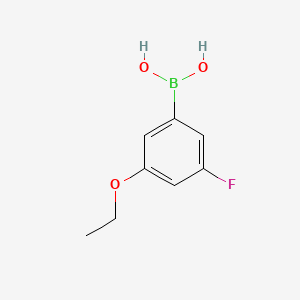
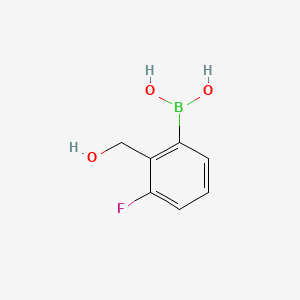

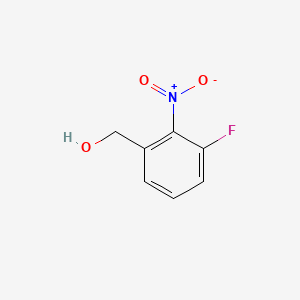

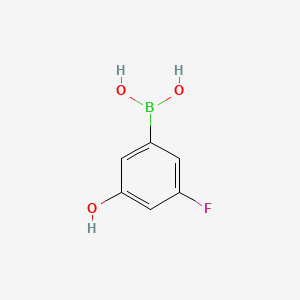
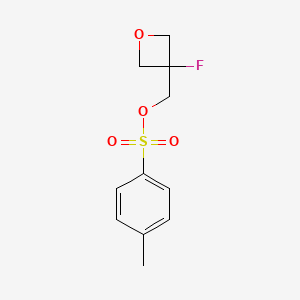

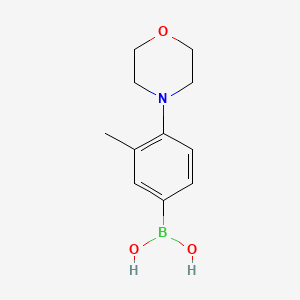
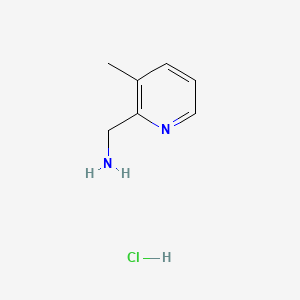
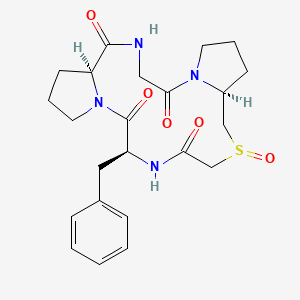
![(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B591677.png)